molecular formula C7H14N2O2S B14476302 N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide CAS No. 67736-94-1

N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide

Cat. No.: B14476302
CAS No.: 67736-94-1
M. Wt: 190.27 g/mol
InChI Key: QSVSRSFDKZVKSV-UHFFFAOYSA-N
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Description

N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its unique structure, which includes a carbamoyl group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-(methylsulfanyl)butanoic acid with a carbamoylating agent such as urea or an isocyanate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoyl-3-methylbutanamide: Lacks the methylsulfanyl group.

    N-Carbamoyl-2-(methylsulfanyl)butanamide: Lacks the methyl group at the 3-position.

    N-Carbamoyl-3-methyl-2-butanoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-Carbamoyl-3-methyl-2-(methylsulfanyl)butanamide is unique due to the presence of both a methylsulfanyl group and a carbamoyl group on the same molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

67736-94-1

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-carbamoyl-3-methyl-2-methylsulfanylbutanamide

InChI

InChI=1S/C7H14N2O2S/c1-4(2)5(12-3)6(10)9-7(8)11/h4-5H,1-3H3,(H3,8,9,10,11)

InChI Key

QSVSRSFDKZVKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)SC

Origin of Product

United States

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